2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized 3-substituted azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and is known for its antiproliferative and tubulin-destabilizing effects.
β-Lactam antibiotics: These compounds share the azetidine ring structure and are widely used as antibacterial agents.
Uniqueness
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both the azetidine and benzothiazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
931581-80-5 |
---|---|
Molecular Formula |
C10H10N2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10N2S2/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
PLHUCXIUSSCNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.